N'-[2-(cyclohex-1-en-1-yl)ethyl]-N-{[4-(furan-3-yl)thiophen-2-yl]methyl}ethanediamide
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Overview
Description
N-[2-(Cyclohexen-1-yl)ethyl]-N’-[[4-(furan-3-yl)thiophen-2-yl]methyl]oxamide is a complex organic compound that features a unique combination of cyclohexene, furan, and thiophene rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(Cyclohexen-1-yl)ethyl]-N’-[[4-(furan-3-yl)thiophen-2-yl]methyl]oxamide typically involves multiple steps:
Formation of the Cyclohexenyl Ethylamine: This can be achieved through the hydrogenation of cyclohexenone followed by reductive amination with ethylamine.
Synthesis of the Furan-Thiophene Intermediate: The furan and thiophene rings can be synthesized through well-known methods such as the Paal-Knorr synthesis for furans and the Gewald reaction for thiophenes.
Coupling Reaction: The final step involves coupling the cyclohexenyl ethylamine with the furan-thiophene intermediate using oxalyl chloride to form the oxamide linkage.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for the coupling reaction and advanced purification techniques such as high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
N-[2-(Cyclohexen-1-yl)ethyl]-N’-[[4-(furan-3-yl)thiophen-2-yl]methyl]oxamide can undergo various chemical reactions:
Oxidation: The furan and thiophene rings can be oxidized to form corresponding sulfoxides and furans.
Reduction: The cyclohexene ring can be reduced to cyclohexane under hydrogenation conditions.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the thiophene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Catalytic hydrogenation using palladium on carbon.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
Oxidation: Sulfoxides and furans.
Reduction: Cyclohexane derivatives.
Substitution: Various substituted thiophenes and furans.
Scientific Research Applications
Medicinal Chemistry: It can be explored as a scaffold for drug development due to its unique structure.
Materials Science: The compound’s conjugated system makes it a candidate for organic electronic materials.
Biological Studies: It can be used as a probe to study the interactions of furan and thiophene derivatives with biological systems.
Mechanism of Action
The mechanism of action of N-[2-(Cyclohexen-1-yl)ethyl]-N’-[[4-(furan-3-yl)thiophen-2-yl]methyl]oxamide involves its interaction with specific molecular targets:
Molecular Targets: The compound may interact with enzymes or receptors that recognize the furan or thiophene moieties.
Pathways Involved: It could modulate signaling pathways involving oxidative stress or inflammation due to its potential redox activity.
Comparison with Similar Compounds
Similar Compounds
- **N-[2-(Cyclohexen-1-yl)ethyl]-N’-[[4-(furan-3-yl)thiophen-2-yl]methyl]carbamate
- **N-[2-(Cyclohexen-1-yl)ethyl]-N’-[[4-(furan-3-yl)thiophen-2-yl]methyl]urea
Uniqueness
N-[2-(Cyclohexen-1-yl)ethyl]-N’-[[4-(furan-3-yl)thiophen-2-yl]methyl]oxamide is unique due to its oxamide linkage, which imparts distinct chemical and biological properties compared to carbamates and ureas.
Properties
IUPAC Name |
N-[2-(cyclohexen-1-yl)ethyl]-N'-[[4-(furan-3-yl)thiophen-2-yl]methyl]oxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N2O3S/c22-18(20-8-6-14-4-2-1-3-5-14)19(23)21-11-17-10-16(13-25-17)15-7-9-24-12-15/h4,7,9-10,12-13H,1-3,5-6,8,11H2,(H,20,22)(H,21,23) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PQETZIFSQKVTRT-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(=CC1)CCNC(=O)C(=O)NCC2=CC(=CS2)C3=COC=C3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N2O3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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